Pimozide

Catalog No.
S539699
CAS No.
2062-78-4
M.F
C28H29F2N3O
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimozide

CAS Number

2062-78-4

Product Name

Pimozide

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C28H29F2N3O

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)

InChI Key

YVUQSNJEYSNKRX-UHFFFAOYSA-N

SMILES

Array

solubility

1.73e-03 g/L

Synonyms

Antalon, Orap, Orap forte, Pimozide, R-6238, R6238

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

The exact mass of the compound Pimozide is 461.22787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 mg/l (at 25 °c)1.73e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757854. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles. It belongs to the ontological category of heteroarylpiperidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pimozide is a diphenylbutylpiperidine derivative classically characterized as a potent, long-acting dopamine D2 receptor antagonist. In modern scientific procurement, however, its value extends far beyond basic neuropharmacology. It is frequently sourced as a highly specific STAT5 inhibitor for oncology and immunology research, and as a potent, nanomolar-affinity reference standard for hERG channel blockade in cardiotoxicity and safety pharmacology screening[1]. Its distinct structural features, including a bis(fluorophenyl)butyl chain, confer unique receptor binding kinetics and specific physicochemical properties, making it an essential baseline material for structure-activity relationship (SAR) studies, assay validation, and targeted pathway disruption where standard butyrophenones fail [2].

Substituting Pimozide with more common typical antipsychotics like haloperidol or structurally related diphenylbutylpiperidines like penfluridol critically compromises experimental integrity. Haloperidol completely lacks Pimozide's off-target efficacy against STAT5, making it useless for STAT-dependent leukemia or lymphoma models[1]. Furthermore, in safety pharmacology, haloperidol's hERG blockade is an order of magnitude weaker than Pimozide's, disqualifying it as a stringent positive control for high-throughput cardiotoxicity screens . Even within its own chemical class, Pimozide exhibits significantly lower organic solubility compared to penfluridol, necessitating specific formulation protocols and rendering direct 1:1 volumetric substitution in in vitro assays impossible without extensive re-optimization [2].

Nanomolar hERG Channel Blockade for Safety Pharmacology Validation

Pimozide is widely procured as a positive control for in vitro cardiotoxicity screening due to its exceptionally potent blockade of the hERG potassium channel. Patch-clamp electrophysiology demonstrates that Pimozide inhibits hERG with an IC50 of 18 nM [1]. In contrast, the standard typical antipsychotic haloperidol is significantly less potent, with an IC50 of 174-187 nM . This nearly 10-fold difference in potency makes Pimozide a superior reference standard for validating high-throughput thallium flux and fluorescence polarization assays designed to detect drug-induced QT prolongation.

Evidence DimensionhERG channel inhibition (IC50)
Target Compound DataPimozide IC50 = 18 nM
Comparator Or BaselineHaloperidol IC50 = 174-187 nM
Quantified Difference~10-fold higher potency for Pimozide
ConditionsPatch-clamp electrophysiology and biochemical binding assays

Procurement of Pimozide provides a highly sensitive, nanomolar-range positive control essential for validating automated hERG safety screening platforms.

Selective STAT5 Inhibition in Oncology Models

Beyond its dopaminergic activity, Pimozide is uniquely valued as a selective inhibitor of STAT5 phosphorylation. In peripheral T-cell lymphoma (PTCL) and chronic myelogenous leukemia (CML) models, Pimozide effectively decreases STAT5 activation and cell viability with an IC50 of 11-15 µM (e.g., 11 µM in HuT102 cells) [1]. Crucially, comparative screening of the Prestwick chemical library revealed that other dopamine antagonists, including haloperidol and chlorpromazine, completely failed to inhibit STAT-dependent gene expression [2]. This confirms that Pimozide's STAT5 inhibitory mechanism is structurally distinct from its D2 antagonism.

Evidence DimensionSTAT5-dependent cell viability / phosphorylation inhibition (IC50)
Target Compound DataPimozide IC50 = 11-15 µM
Comparator Or BaselineHaloperidol and chlorpromazine (Inactive / No effect)
Quantified DifferenceAbsolute functional divergence (active vs. inactive)
ConditionsHuT102/Kit225 PTCL cells and KU812 CML cells, STAT5-dependent reporter assays

Researchers targeting the JAK/STAT pathway must select Pimozide over standard typical antipsychotics, as the latter lack the necessary STAT5-inhibitory off-target activity.

Distinct Solubility Profile vs. In-Class Analogs

When selecting diphenylbutylpiperidines for in vitro or in vivo studies, physicochemical properties dictate formulation requirements. Pimozide exhibits relatively low solubility in standard organic solvents (approximately 18 mg/mL in DMSO). In stark contrast, its close structural analog penfluridol demonstrates highly elevated solubility (up to 100 mg/mL in DMSO) [1]. This significant disparity requires buyers to utilize specific vehicle formulations for Pimozide—such as PEG300/Tween80 mixtures or corn oil suspensions—preventing direct 1:1 volumetric substitution with penfluridol in assay workflows.

Evidence DimensionSolubility in DMSO
Target Compound DataPimozide ~18 mg/mL
Comparator Or BaselinePenfluridol ~100 mg/mL
Quantified Difference>5-fold lower solubility for Pimozide
ConditionsStandard laboratory preparation in anhydrous DMSO

Awareness of Pimozide's specific solubility limits is critical for procurement teams to co-purchase appropriate excipients and avoid precipitation artifacts in high-throughput screening.

Dopamine D2 Receptor Binding Kinetics

Pimozide is a highly potent antagonist of the dopamine D2 receptor, exhibiting a Ki of 1.4 to 2.5 nM . While haloperidol also binds D2 receptors with high affinity, Pimozide's diphenylbutylpiperidine structure confers a distinct kinetic profile, notably characterized by slow receptor dissociation [1]. This makes Pimozide a critical benchmark compound in structure-kinetic relationship (SKR) profiling aimed at developing novel antipsychotics that minimize extrapyramidal side effects associated with fast-associating/slow-dissociating typical agents.

Evidence DimensionDopamine D2 receptor affinity (Ki)
Target Compound DataPimozide Ki = 1.4 - 2.5 nM
Comparator Or BaselineHaloperidol (Standard typical APD baseline)
Quantified DifferenceComparable high affinity but distinct structural/kinetic class
ConditionsRadioligand binding / competition kinetic association experiments

Pimozide is essential for neuropharmacology labs requiring a slow-dissociating, non-butyrophenone D2 antagonist reference standard for kinetic modeling.

Positive Control for High-Throughput hERG Safety Screening

Due to its potent 18 nM IC50, Pimozide is the optimal reference standard for validating automated patch-clamp, thallium flux, and fluorescence polarization assays in preclinical cardiotoxicity profiling, outperforming haloperidol in assay sensitivity [1].

STAT5 Pathway Inhibition in Hematological Malignancies

Pimozide is the compound of choice for in vitro and in vivo studies requiring targeted disruption of STAT5 phosphorylation in CML and PTCL models, where standard D2 antagonists fail to exert any STAT-inhibitory effect [2].

Structure-Kinetic Profiling of D2 Antagonists

Procured as a baseline diphenylbutylpiperidine to study receptor residence time and slow-dissociation kinetics in the development of next-generation atypical antipsychotics [3].

Assay Formulation and Vehicle Optimization

Used as a challenging, low-solubility reference compound (18 mg/mL in DMSO) to validate lipid-based or PEG/Tween-based drug delivery and formulation protocols for hydrophobic small molecules, contrasting with highly soluble analogs like penfluridol[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

461.22786888 Da

Monoisotopic Mass

461.22786888 Da

Heavy Atom Count

34

LogP

6.3
6.3 (LogP)
5.6

Appearance

White solid powder

Melting Point

214-218 °C
214 - 218 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1HIZ4DL86F

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the suppression of motor and phonic tics in patients with Tourette's Disorder who have failed to respond satisfactorily to standard treatment.

Livertox Summary

Pimozide is a conventional antipsychotic used largely in the therapy of Tourette syndrome. Pimozide therapy has not been associated with serum aminotransferase elevations nor with cases of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents
Antipsychotic Agents

Pharmacology

Pimozide is an orally active antipsychotic drug product which shares with other antipsychotics the ability to blockade dopaminergic receptors on neurons in the central nervous system. However, receptor blockade is often accompanied by a series of secondary alterations in central dopamine metabolism and function which may contribute to both pimozide's therapeutic and untoward effects. In addition, pimozide, in common with other antipsychotic drugs, has various effects on other central nervous system receptor systems which are not fully characterized. Pimozide also has less potential for inducing sedation and hypotension as it has more specific dopamine receptor blocking activity than other neuroleptic agents (and is therefore a suitable alternative to haloperidol).
Pimozide is a diphenylbutylpiperidine derivative and a dopamine antagonist with antipsychotic property. Pimozide selectively inhibits type 2 dopaminergic receptors in the central nervous system (CNS), thereby decreasing dopamine neurotransmission and reducing the occurrence of motor and vocal tics and delusions of parasitosis. In addition, this agent antagonizes alpha-adrenergic and 5-HT2 receptors.

MeSH Pharmacological Classification

Anti-Dyskinesia Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AG - Diphenylbutylpiperidine derivatives
N05AG02 - Pimozide

Mechanism of Action

The ability of pimozide to suppress motor and phonic tics in Tourette's Disorder is thought to be primarily a function of its dopaminergic blocking activity. Pimozide binds and inhibits the dopamine D2 receptor in the CNS.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

2062-78-4

Absorption Distribution and Excretion

Greater than 50% absorption after oral administration. Serum peak appears 6-8 hours post ingestion.

Metabolism Metabolites

Notable first-pass metabolism in the liver, primarily by N-dealkylation via the cytochrome P450 isoenzymes CYP3A and CYP1A2 (and possibly CYP2D6). The activity of the two major metabolites has not been determined.
Pimozide has known human metabolites that include 1,3- dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI).
Notable first-pass metabolism in the liver, primarily by N-dealkylation via the cytochrome P450 isoenzymes CYP3A and CYP1A2 (and possibly CYP2D6). The activity of the two major metabolites has not been determined. Half Life: 29 ± 10 hours (single-dose study of healthy volunteers).

Wikipedia

Pimozide

Biological Half Life

29 ± 10 hours (single-dose study of healthy volunteers).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Pringsheim T, Marras C. Pimozide for tics in Tourette's syndrome. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD006996. Review. PubMed PMID: 19370666.
2: Rathbone J, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2007 Jul 18;(3):CD001949. Review. PubMed PMID: 17636692.
3: Lorenzo CR, Koo J. Pimozide in dermatologic practice: a comprehensive review.
Am J Clin Dermatol. 2004;5(5):339-49. Review. PubMed PMID: 15554735.
4: van Vloten WA. Pimozide: use in dermatology. Dermatol Online J. 2003 Mar;9(2):3. Review. PubMed PMID: 12639456.
5: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(3):CD001949. Review. Update in: Cochrane Database Syst Rev. 2007;(3):CD001949. PubMed PMID: 10908518.
6: Sultana A, McMonagle T. Pimozide for schizophrenia or related psychoses. Cochrane Database Syst Rev. 2000;(2):CD001949. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD001949. PubMed PMID: 10796672.
7: Tueth MJ, Cheong JA. Clinical uses of pimozide. South Med J. 1993 Mar;86(3):344-9. Review. PubMed PMID: 8451677.
8: Opler LA, Feinberg SS. The role of pimozide in clinical psychiatry: a review.
J Clin Psychiatry. 1991 May;52(5):221-33. Review. PubMed PMID: 2033030.
9: Shapiro AK, Shapiro E, Fulop G. Pimozide treatment of tic and Tourette disorders. Pediatrics. 1987 Jun;79(6):1032-9. Review. PubMed PMID: 3295739.
10: Colvin CL, Tankanow RM. Pimozide: use in Tourette's syndrome. Drug Intell Clin Pharm. 1985 Jun;19(6):421-4. Review. PubMed PMID: 3891283.

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